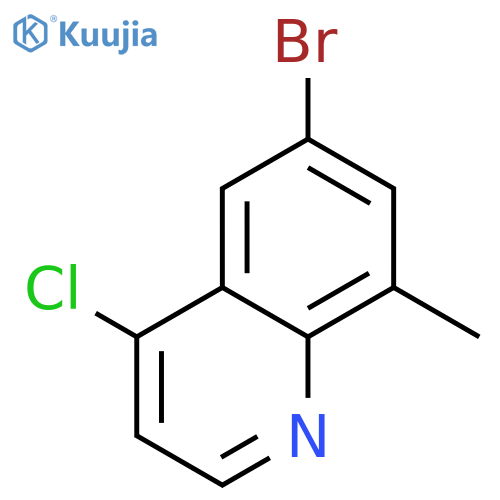

Cas no 1086062-90-9 (6-bromo-4-chloro-8-methylquinoline)

1086062-90-9 structure

商品名:6-bromo-4-chloro-8-methylquinoline

CAS番号:1086062-90-9

MF:C10H7BrClN

メガワット:256.526280641556

MDL:MFCD12192753

CID:1186230

PubChem ID:329773635

6-bromo-4-chloro-8-methylquinoline 化学的及び物理的性質

名前と識別子

-

- 6-bromo-4-chloro-8-methylquinoline

- SureCN730007

- CTK8C6601

- EN300-67702

- SCHEMBL730007

- ANZWRYPWQLXDFC-UHFFFAOYSA-N

- DTXSID20656129

- MFCD12192753

- AS-82192

- 6-Bromo-4-chloro-8-methylquinoline, AldrichCPR

- DA-36432

- AKOS009580537

- CS-0200433

- E80203

- 1086062-90-9

- J-002169

-

- MDL: MFCD12192753

- インチ: InChI=1S/C10H7BrClN/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3

- InChIKey: ANZWRYPWQLXDFC-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC2=C(C=CN=C12)Cl)Br

計算された属性

- せいみつぶんしりょう: 254.94500

- どういたいしつりょう: 254.94504g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

- PSA: 12.89000

- LogP: 3.95910

6-bromo-4-chloro-8-methylquinoline セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301-H318-H413

- 警告文: P280-P301+P310-P305+P351+P338

- 危険物輸送番号:UN 2811 6.1 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 25-41

- セキュリティの説明: 26-39-45

-

危険物標識:

6-bromo-4-chloro-8-methylquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-67702-0.25g |

6-bromo-4-chloro-8-methylquinoline |

1086062-90-9 | 95% | 0.25g |

$110.0 | 2023-02-13 | |

| Enamine | EN300-67702-0.5g |

6-bromo-4-chloro-8-methylquinoline |

1086062-90-9 | 95% | 0.5g |

$209.0 | 2023-02-13 | |

| eNovation Chemicals LLC | Y1248552-5g |

6-Bromo-4-chloro-8-methylquinoline |

1086062-90-9 | 98% | 5g |

$200 | 2024-06-07 | |

| Enamine | EN300-67702-1.0g |

6-bromo-4-chloro-8-methylquinoline |

1086062-90-9 | 95% | 1g |

$0.0 | 2023-05-25 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BBO000310-1G |

6-Bromo-4-chloro-8-methylquinoline |

1086062-90-9 | 1g |

¥5233.08 | 2023-11-10 | ||

| TRC | B821165-100mg |

6-Bromo-4-chloro-8-methylquinoline |

1086062-90-9 | 100mg |

$ 70.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | Y1248552-250mg |

6-Bromo-4-chloro-8-methylquinoline |

1086062-90-9 | 98% | 250mg |

$65 | 2024-06-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-291227-250 mg |

6-Bromo-4-chloro-8-methylquinoline, |

1086062-90-9 | 250MG |

¥1,354.00 | 2023-07-11 | ||

| Enamine | EN300-67702-2.5g |

6-bromo-4-chloro-8-methylquinoline |

1086062-90-9 | 95% | 2.5g |

$586.0 | 2023-02-13 | |

| Aaron | AR008495-100mg |

6-Bromo-4-chloro-8-methylquinoline |

1086062-90-9 | 97% | 100mg |

$6.00 | 2025-01-23 |

6-bromo-4-chloro-8-methylquinoline 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

1086062-90-9 (6-bromo-4-chloro-8-methylquinoline) 関連製品

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1086062-90-9)6-bromo-4-chloro-8-methylquinoline

清らかである:99%

はかる:5g

価格 ($):223.0